molecular formula C18H17N3O4S B2842287 (E)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1226488-17-0

(E)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2842287
CAS No.: 1226488-17-0
M. Wt: 371.41
InChI Key: DHPUAOZACQVBBG-CMDGGOBGSA-N
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Description

(E)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenoxy group, an oxadiazole ring, and a thiophene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via nucleophilic substitution reactions, often using methoxyphenol and suitable leaving groups.

    Formation of the Acrylamide Moiety: The acrylamide group is formed through the reaction of an appropriate amine with acryloyl chloride or acrylamide derivatives.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with the acrylamide derivative under conditions that promote the formation of the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the acrylamide group, potentially leading to ring opening or amine formation.

    Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced oxadiazole derivatives.

    Substitution: Functionalized methoxyphenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies may investigate its mechanism of action, efficacy, and safety in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (E)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or microbial activity. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-((3-((4-hydroxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide
  • (E)-N-((3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide

Uniqueness

Compared to similar compounds, (E)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-13-4-6-14(7-5-13)24-12-16-20-18(25-21-16)11-19-17(22)9-8-15-3-2-10-26-15/h2-10H,11-12H2,1H3,(H,19,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPUAOZACQVBBG-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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